molecular formula C4H7O4P B2487146 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide CAS No. 21993-03-3

1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide

Cat. No. B2487146
CAS RN: 21993-03-3
M. Wt: 150.07
InChI Key: HKKHQLGHBDRUIX-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s state of matter (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties may include reactivity, flammability, preferred types of reactions, etc .

Scientific Research Applications

Esterification and Amidation

1-Hydroxy-phospholene 1-oxides and 1-hydroxy-phospholane oxides, related to 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide, are used in efficient esterification with alcohols at room temperature using propylphosphonic anhydride (T3P®) (Jablonkai et al., 2013). Another study demonstrated the successful microwave-assisted esterification of similar compounds, such as 1-hydroxy-3-phospholene oxides, under specific conditions that traditional heating could not achieve (Kiss et al., 2009). Additionally, the amidation of certain phosphinic acids, including 1-hydroxy-3-methyl-3-phospholene oxide, has been accomplished under similar conditions (Jablonkai et al., 2014).

Solventless Alkylating Esterification

1-Hydroxy-3-phospholene oxides can also undergo alkylating esterification under solventless conditions using microwave and phase transfer catalysis (Bálint et al., 2010).

Applications in Hybrid Material Design

Phosphonic acids, with structural similarities to 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide, are utilized in a wide range of applications due to their coordination and supramolecular properties. They are employed in the design of supramolecular or hybrid materials, functionalization of surfaces, and medical imaging (Sevrain et al., 2017).

Synthesis of Nanosized Oxides

Polybasic hydroxy carboxylic acid routes, which could potentially involve compounds like 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide, are advantageous for synthesizing powdered oxide nanomaterials with high surface area and porosity (Farbun et al., 2013).

Mechanism of Action

The mechanism of action is typically used in the context of biological activity. It involves studying how the compound interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and so on .

properties

IUPAC Name

1-hydroxy-1-oxo-1λ5-phosphetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O4P/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKHQLGHBDRUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CP1(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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